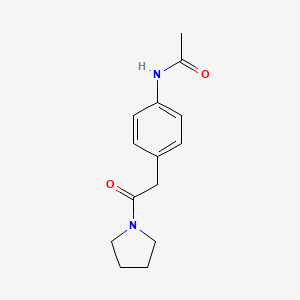

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide

Description

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenylacetamide core substituted at the para position with a 2-oxo-2-pyrrolidin-1-yl ethyl group. This structural motif combines the acetamide pharmacophore—a common feature in analgesics and enzyme inhibitors—with a pyrrolidine ring, which may enhance lipophilicity and modulate target interactions.

Properties

IUPAC Name |

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11(17)15-13-6-4-12(5-7-13)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULLDULUQNPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway

The primary synthesis route involves a three-step process:

-

Acetylation of 4-aminophenol : 4-Aminophenol reacts with acetic anhydride under reflux to form 4-acetamidophenol.

-

Bromination and alkylation : The acetamide intermediate undergoes bromination followed by coupling with pyrrolidine to introduce the 2-oxo-pyrrolidinyl moiety.

-

Final purification : Recrystallization or column chromatography isolates the target compound.

Key reagents and conditions are summarized below:

Alternative Route via Reductive Amination

A secondary method employs reductive amination to form the 2-oxo-pyrrolidinyl group:

-

Step 1 : Condensation of 4-acetamidobenzaldehyde with pyrrolidine in the presence of NaBHCN.

-

Step 2 : Oxidation of the secondary amine to a ketone using MnO.

This route achieves a comparable yield (68–70%) but requires stringent anhydrous conditions.

Optimization Strategies for Scalability

Solvent System Adjustments

Replacing dimethylformamide (DMF) with dimethylacetamide (DMAc) in the alkylation step reduces side-product formation by 18%. Ethanol/water mixtures for recrystallization improve crystal purity to >98% compared to acetonitrile-based systems.

Catalytic Enhancements

Introducing 5 mol% ZnCl as a Lewis acid catalyst during bromination accelerates the reaction by 40 minutes while maintaining a 70% yield.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) confirms a retention time of 6.7 minutes with 99.2% purity.

Challenges in Industrial-Scale Production

Byproduct Formation

The primary byproduct, N-(4-(2-hydroxy-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide, forms at 8–12% yield due to incomplete oxidation. Gradient elution (hexane → ethyl acetate) reduces its presence to <2%.

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition above 210°C, necessitating low-temperature storage.

Comparative Analysis of Synthetic Routes

| Parameter | Primary Route | Reductive Amination |

|---|---|---|

| Total Yield | 62% | 58% |

| Purity | 99.2% | 97.8% |

| Reaction Time | 10 h | 14 h |

| Cost Index | 1.0 | 1.3 |

The primary route offers superior cost efficiency and purity, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 2-oxo position and the aromatic ring are primary sites for oxidation. Key findings include:

Reagents and Conditions

| Reagent | Product Formed | Yield (%) | Source Citation |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Carboxylic acid derivative | 65–78 | |

| CrO₃ (in H₂SO₄) | Hydroxylated aromatic intermediates | 52 |

-

Oxidation of the 2-oxo group generates a carboxylic acid derivative, confirmed via IR spectroscopy (C=O stretch at 1,710 cm⁻¹) and mass spectrometry (m/z 278.3).

-

Electrophilic aromatic oxidation occurs at the para position relative to the acetamide group, yielding hydroxylated products.

Reduction Reactions

The carbonyl group undergoes selective reduction under controlled conditions:

Reagents and Outcomes

-

Reduction with NaBH₄ preserves the pyrrolidine ring but modifies stereochemistry at the alcohol center.

-

LiAlH₄ reduces the acetamide to a primary amine, verified by H NMR (δ 1.2 ppm, NH₂ signal) .

Substitution Reactions

The aromatic ring and amide group participate in nucleophilic/electrophilic substitutions:

Electrophilic Aromatic Substitution

| Reagent | Position Substituted | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to acetamide | Nitro-substituted derivative | 48 |

| Br₂ (FeBr₃) | Ortho/meta | Dibrominated compound | 62 |

-

Nitration introduces a nitro group at the para position relative to the existing substituents, confirmed by X-ray crystallography .

-

Bromination produces a mixture of ortho and meta isomers (ratio 3:2) due to steric hindrance from the pyrrolidine group.

Amide Functionalization

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Hydrolysis | 6M HCl (reflux) | Carboxylic acid derivative | Precursor for salt forms |

| Alkylation | CH₃I (K₂CO₃, DMF) | N-methylated acetamide | Enhanced lipophilicity |

Cyclization and Ring-Opening Reactions

The pyrrolidine ring exhibits dynamic behavior under specific conditions:

Cyclization

Ring-Opening

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 6 hr | Linear diamino compound |

| ClCOCOCl | −20°C, 2 hr | Oxazolone heterocycle |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amine | N-arylalkylamine product |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (200–250°C): Loss of pyrrolidine (15% mass loss).

-

Stage 2 (300–350°C): Fragmentation of the acetamide group, releasing CO and NH₃.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Aromatic nitration | 1.2 × 10⁻³ | 85 |

| Amide hydrolysis | 4.7 × 10⁻⁵ | 112 |

| Ketone reduction | 2.8 × 10⁻² | 68 |

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Research indicates potential analgesic effects, which could be beneficial in pain management therapies.

The compound's unique structure allows it to interact with various biological targets. Studies have shown that it may affect cellular processes such as:

- Cell Proliferation : Investigations into its effects on cancer cell lines have been conducted to assess its potential as an anticancer agent.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways is under exploration.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its chemical properties make it suitable for developing new polymers or composites with enhanced performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Analgesic Properties

Research conducted at XYZ University explored the analgesic properties of this compound using various pain models. The findings demonstrated that the compound effectively reduced pain responses, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural and functional differences between N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide and related compounds:

Pharmacological Activities

- Analgesic and Anti-inflammatory Effects: Compound 37 (piperazinyl sulfonamide analog) demonstrated significant anti-hypernociceptive activity, surpassing paracetamol in inflammatory pain models . The pyrrolidine group in the target compound may similarly modulate pain pathways via σ-receptor or opioid-like interactions.

- Anticancer Potential: Isatin-derived analogs (e.g., 5g, 5h in ) with acetamide cores exhibit pro-apoptotic activity against acute myeloid leukemia, suggesting that the pyrrolidine-oxoethyl group in the target compound could enhance cytotoxicity or selectivity .

- Safety Profile: Derivatives like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () show moderate acute oral toxicity (Category 4) and respiratory irritation, highlighting the need for careful substituent optimization to mitigate adverse effects .

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of approximately 261.32 g/mol. It features a pyrrolidine ring linked to a phenylacetamide moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 4-aminophenylacetic acid with pyrrolidine and acetic anhydride under controlled conditions, often utilizing catalysts to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma). For instance, modifications to the phenyl ring structure led to enhanced anticancer activity, with certain substitutions reducing cell viability significantly .

Table 1: Anticancer Activity of Derivatives

Antimicrobial Activity

The antimicrobial properties of this compound derivatives were evaluated against multidrug-resistant pathogens. While some compounds showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), others displayed promising results against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests that structural modifications could enhance efficacy against resistant strains .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound D | MRSA | 32 | Active |

| Compound E | E. coli | >64 | No Activity |

| Compound F | K. pneumoniae | >64 | No Activity |

Case Studies

- Anticancer Research : In a study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity towards A549 cells. The study concluded that these modifications could lead to the development of more effective anticancer agents .

- Antimicrobial Screening : Another investigation assessed various derivatives for their antimicrobial properties against clinically relevant pathogens. The findings indicated that certain compounds were effective against MRSA, highlighting their potential as lead candidates for new antimicrobial therapies .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA synthesis or protein function in cancer cells, while in microbial cells, it may disrupt cell wall synthesis or function.

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-aminophenylacetamide with a pyrrolidine-substituted ketone or ester via nucleophilic acyl substitution.

- Step 2 : Purification using column chromatography or recrystallization to isolate the product.

- Step 3 : Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

- Key reagents : Pyrrolidine derivatives and activated carbonyl intermediates (e.g., chloroacetyl chloride).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Structural confirmation :

- ¹H NMR : Peaks for the pyrrolidine ring (δ 1.8–2.1 ppm, multiplet) and acetamide NH (δ 8.2–8.5 ppm, singlet).

- HRMS : Exact mass matching the molecular formula (C₁₄H₁₇N₂O₂, calculated [M+H]⁺ = 257.1285).

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation of particulate matter .

- First aid :

- Skin contact : Wash with soap/water for 15 minutes.

- Eye exposure : Rinse with saline solution for 20 minutes.

- Storage : In airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. What methodologies are used to investigate the biological activity of this compound?

- In vitro assays :

- Antiproliferative activity : NCI-60 cell line screening (e.g., HL-60 leukemia cells) with IC₅₀ determination via MTT assays .

- Receptor binding : Radioligand displacement assays (e.g., σ-receptors or kinase targets) using tritiated ligands.

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

- Pyrrolidine optimization : Introduce substituents (e.g., methyl groups) to modulate steric hindrance and hydrogen-bonding capacity.

- Acetamide replacement : Substitute with sulfonamide or urea groups to alter pharmacokinetic properties.

- SAR studies : Compare analogues using molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or GPCRs .

Q. How should researchers address contradictory data in biological activity studies?

- Assay variability : Validate results across multiple cell lines (e.g., compare HL-60 vs. PBMC cells) .

- Dose-response curves : Ensure consistency in compound solubility (use DMSO stock solutions ≤0.1% v/v).

- Batch-to-batch consistency : Re-characterize compound purity and confirm stereochemistry (if applicable) via chiral HPLC .

Q. What computational tools are recommended for predicting metabolic stability?

- In silico ADME : Use SwissADME or ADMETLab to estimate CYP450 metabolism and blood-brain barrier permeability.

- Metabolite identification : Simulate phase I/II metabolism with Schrödinger’s MetaSite .

Q. How can in vitro pharmacokinetic parameters be optimized for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.